mPGES-1 Inhibitory Activity: Weak Potency as a Tool Compound Advantage
Inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) by [3-Chloro-2-(chloromethyl)prop-1-en-1-yl]benzene was measured in a cell-based assay, yielding an IC₅₀ of 8.85 × 10³ nM (8.85 µM) [1]. In stark contrast, the optimized mPGES-1 inhibitor mPGES1-IN-3 exhibits an IC₅₀ of 16.24 nM in the same A549 cell line [2]. This >500-fold difference in potency confirms that the target compound is a weak inhibitor.
| Evidence Dimension | Inhibition of mPGES-1 in human A549 cells |
|---|---|
| Target Compound Data | IC₅₀ = 8.85 × 10³ nM |
| Comparator Or Baseline | mPGES1-IN-3: IC₅₀ = 16.24 nM |
| Quantified Difference | ~545-fold less potent |
| Conditions | rhIL-1β-stimulated human A549 cells, PGE₂ level assessment after 18 hrs |
Why This Matters
This weak activity profile is valuable for research requiring a negative control or a low-potency comparator to validate assay sensitivity, ensuring that observed effects are not due to non-specific inhibition.
- [1] BindingDB. (n.d.). BDBM50142265 CHEMBL3759119: IC₅₀ Data for mPGES1 Inhibition. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50142265. View Source
- [2] MedChemExpress. (n.d.). mPGES1-IN-3 (Compound 17d) Product Information. Retrieved from https://www.medchemexpress.cn/mPGES1-IN-3.html. View Source
